Bivalirudin is a synthetic, 20-amino acid polypeptide that acts as a direct thrombin inhibitor. [] It is a structural analog of hirudin, a naturally occurring thrombin inhibitor found in the saliva of medicinal leeches. [] Bivalirudin is classified as an anticoagulant, meaning it prevents blood clotting. [] In scientific research, bivalirudin is a valuable tool for investigating the role of thrombin in various biological processes, such as coagulation, inflammation, and cell signaling. []
The synthesis of bivalirudin involves solid-phase peptide synthesis techniques. [] The amino acids are sequentially coupled onto a solid support resin, followed by cleavage and purification of the final peptide product. [] Specific details about the synthetic protocol and reaction conditions may vary depending on the desired purity and yield of bivalirudin.
Bivalirudin's molecular structure consists of a linear chain of 20 amino acids with a molecular weight of approximately 2180 Da. [] The molecule contains both a hydrophilic and hydrophobic region, allowing it to interact with the active site and exosite of thrombin. [] Structural studies have revealed that bivalirudin binds to thrombin in a bivalent manner, mimicking the interaction of natural hirudin. []
Bivalirudin directly and reversibly binds to both the active catalytic site and the fibrinogen recognition exosite of thrombin. [, ] This binding inhibits thrombin's enzymatic activity, preventing the conversion of fibrinogen to fibrin, and thereby blocking the formation of blood clots. [, ] Unlike heparin, which requires antithrombin III as a cofactor, bivalirudin directly inhibits thrombin. [] Bivalirudin's short half-life and reversible binding contribute to its rapid onset and offset of action. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7